3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHRISUISJWUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with thiocarbonyl diimidazole to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride is reacted with 3-chlorobenzamide to yield the target compound.
Chemical Reactions Analysis
3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promise in the treatment of certain diseases due to its ability to inhibit specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. It can also interact with proteins involved in signal transduction pathways, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Spectral Data
Key Observations :
- Halogen Substitution : Bromo-substituted analogs (e.g., 2-bromo) exhibit superior antitumor activity compared to chloro derivatives, likely due to increased electrophilicity and binding affinity .
- Positional Effects : Anti-inflammatory activity is highest for 2-chloro benzamide derivatives (e.g., 2-Cl > 3-Cl > 4-Cl in oxadiazole analogs) . The target compound’s 4-chlorophenyl group on thiadiazole may optimize steric interactions with biological targets.
- Heterocycle Core : Replacing thiadiazole with oxadiazole (e.g., compound C4) reduces planarity and alters hydrogen-bonding capacity, leading to diminished activity .
Key Insights :
- Electron-Withdrawing Groups : Chloro and bromo substituents improve bioactivity by modulating electron density and interaction with enzymes (e.g., PFOR inhibition in nitazoxanide analogs) .
- Polar Substituents : Methoxy or sulfamoyl groups (e.g., compound 4i, ) enhance solubility but may reduce lipophilicity, necessitating a balance for optimal pharmacokinetics.
Biological Activity
3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a thiadiazole ring, which is often associated with various pharmacological activities, and a benzamide moiety that enhances its biological profile.
Synthesis Methodology:
- The synthesis typically involves the reaction of 4-chlorobenzoic acid with thiocarbohydrazide to form the thiadiazole derivative.
- Subsequent chlorination and acylation steps yield the final product.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating notable cytotoxic effects.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon) | 3.29 | Significant inhibition |
| MCF-7 (Breast) | 0.28 | High cytotoxicity |
| A549 (Lung) | 0.52 | Effective growth inhibition |
The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways responsible for cell cycle regulation and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It interferes with key enzymes involved in DNA replication and repair.
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction: It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Activity:
- A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against resistant strains of Staphylococcus aureus.
-
Anticancer Research:
- In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines. The most pronounced effects were observed in breast and colon cancer cells.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
The compound is synthesized via multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole ring. Key steps include cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their chlorides, followed by coupling with substituted benzamides. Optimizing reaction conditions (e.g., solvent polarity, temperature control at 60–80°C, and pH ~7–8) is critical for achieving yields >70% . Purification via column chromatography or recrystallization in ethanol is recommended to minimize by-products.
Q. How is the structural integrity of the compound confirmed experimentally?
Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.2 ppm) and the thiadiazole NH (δ ~12.5 ppm) confirm connectivity .
- FT-IR : Absorbance bands at ~1650–1680 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (NH stretch) verify functional groups .
- X-ray crystallography : SHELXL software (via SHELX suite) is widely used for refining crystal structures, particularly to resolve ambiguities in bond angles and torsional conformations .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies in bioactivity (e.g., IC50 variations in cytotoxicity assays) often arise from substituent effects. For example:
- Replacing the thiadiazole ring with oxadiazole (as in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] analogs) reduces lipophilicity, altering cell membrane permeability .
- Introducing electron-withdrawing groups (e.g., -CF3) enhances enzyme inhibition but may increase toxicity . Methodology : Perform comparative SAR studies using standardized assays (e.g., MTT for cytotoxicity) and computational docking (AutoDock Vina) to correlate substituent effects with target binding .
Q. How can reaction kinetics be optimized for large-scale synthesis without compromising purity?
Advanced approaches include:
- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions during exothermic steps (e.g., cyclization) .
- Catalytic optimization : Use Pd/C or CuI catalysts for Ullmann-type couplings to accelerate aryl-amide bond formation .
- In-line analytics : HPLC-MS monitoring detects intermediates in real time, enabling rapid adjustments .
Q. What mechanistic insights explain the compound’s anticancer activity?
The compound induces apoptosis via dual pathways:
- Enzyme inhibition : Blocks lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), as shown by >60% inhibition at 200 µM in enzymatic assays .
- Receptor modulation : The 4-chlorophenyl group enhances hydrophobic interactions with kinase domains (e.g., EGFR), validated via molecular dynamics simulations . Validation : Western blotting for caspase-3/9 activation and flow cytometry for cell cycle arrest (G1/S phase) confirm mechanistic pathways .
Data Analysis and Interpretation
Q. How should researchers address variability in thermal stability data for this compound?
Divergent TGA/DSC results (e.g., decomposition ranges of 180–220°C) may stem from polymorphism or solvent residues. Recommendations:
- Perform powder X-ray diffraction (PXRD) to identify crystalline forms .
- Use dynamic vapor sorption (DVS) to assess hygroscopicity’s impact on stability .
Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological studies?
- Nonlinear regression (GraphPad Prism) fits IC50/EC50 curves using a four-parameter logistic model.
- ANOVA with Tukey’s post-hoc test identifies significant differences between derivatives (e.g., 4b vs. 4l in cytotoxicity assays) .
Comparative Studies
Q. How does replacing the thiadiazole ring with triazole or oxadiazole affect bioactivity?
- Triazole analogs : Exhibit stronger antimicrobial activity due to enhanced hydrogen bonding but lower metabolic stability .
- Oxadiazole analogs : Show superior antitumor activity in colorectal cancer models (IC50 = 12 µM vs. 18 µM for thiadiazole) but reduced solubility . Experimental design : Parallel synthesis of analogs with identical substituents enables direct comparison .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
